Suloxifen oxalate

Broncholytic Activity Smooth Muscle Relaxation Selective Antagonism

Suloxifen oxalate is the oxalate salt form of suloxifen, a synthetic aminoalkyl S,S-diphenylsulfoximine derivative patented by Warner-Lambert Pharmaceutical Co. as a broncholytic and antispasmodic agent.

Molecular Formula C20H26N2O5S
Molecular Weight 406.5 g/mol
CAS No. 25827-13-8
Cat. No. B10859368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuloxifen oxalate
CAS25827-13-8
Molecular FormulaC20H26N2O5S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C18H24N2OS.C2H2O4/c1-3-20(4-2)16-15-19-22(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;3-1(4)2(5)6/h5-14H,3-4,15-16H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyKWGUGSWNEGFJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suloxifen Oxalate (CAS 25827-13-8): Broncholytic and Antispasmodic Sulfoximine Derivative


Suloxifen oxalate is the oxalate salt form of suloxifen, a synthetic aminoalkyl S,S-diphenylsulfoximine derivative patented by Warner-Lambert Pharmaceutical Co. as a broncholytic and antispasmodic agent [1]. The compound is structurally characterized by a central sulfoximine group (S=O) bonded to two phenyl rings and an N,N-diethylethylenediamine side chain, forming an oxalate salt with a molecular formula of C18H24N2OS · C2H2O4 and a molecular weight of 406.50 g/mol [2]. Suloxifen is recognized in authoritative drug databases as a small-molecule therapeutic candidate originally developed for the management of bronchoconstriction and smooth muscle spasms [3].

Why Generic Substitution of Suloxifen Oxalate with Common Bronchodilators is Scientifically Unjustified


Suloxifen oxalate cannot be simply interchanged with other broncholytic or antispasmodic agents due to its distinct pharmacological fingerprint. Early comparative studies demonstrated that suloxifen exhibits a unique profile of selective antagonism against bronchoconstrictors, distinguishing it from classical β-adrenoceptor agonists such as isoproterenol, isoetharine, and N-t-butylnorepinephrine, which showed non-selective, similar dose-response patterns [1]. Furthermore, the ratio of anticholinergic to antihistamine activity for suloxifen was found to be highly consistent across species (rs = 0.93), a property not universally shared among in-class compounds [1]. Additional in vitro evidence suggests suloxifen also interacts with purinergic receptors (P2X3) at sub-micromolar concentrations [2], a secondary activity not present in standard bronchodilators, underscoring that simple substitution would result in a different biological outcome and potentially confound research results.

Quantitative Evidence Guide for Suloxifen Oxalate: Key Differentiation Metrics


Selective Antagonism Profile Compared to Beta-Adrenoceptor Agonists in Canine and Guinea Pig Models

In a comparative in vivo and in vitro study, suloxifen was found to exhibit a more selective antagonism against bronchoconstrictors compared to the non-selective β-adrenoceptor agonists isoproterenol, isoetharine, and N-t-butylnorepinephrine. The latter three agents produced nearly identical dose-response curves and ED50 values when tested as antagonists of histamine- and carbamylcholine-induced bronchoconstriction in dogs [1]. In contrast, suloxifen, along with diphenhydramine, cyproheptadine, thenyldiamine, and atropine, demonstrated a more targeted antagonism [1].

Broncholytic Activity Smooth Muscle Relaxation Selective Antagonism

Cross-Species Consistency of Anticholinergic/Antihistamine ED50 Ratio

The ratio of anticholinergic to antihistamine ED50 values was calculated for several agents in both canine (in vivo) and guinea pig tracheal strip (in vitro) models. The rank-order correlation coefficient for this ratio across the two species for suloxifen was found to be rs = 0.93, which was highly significant [1]. This high correlation indicates a robust and predictable translational profile for suloxifen's dual pharmacological activity.

Translational Pharmacology Anticholinergic Activity Antihistamine Activity

In Vitro Antagonist Activity at Recombinant P2X3 Purinoceptors

Suloxifen oxalate was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes. The compound exhibited an EC50 value of 80 nM in this assay [1]. While no direct comparator data for other P2X3 antagonists is provided in the same dataset, this value establishes a baseline potency for suloxifen at this target.

P2X3 Antagonist Purinergic Signaling Ion Channel Pharmacology

Optimal Research and Industrial Application Scenarios for Suloxifen Oxalate Based on Quantitative Evidence


Pharmacological Studies Requiring Selective Broncholytic Activity Distinct from Beta-Adrenoceptor Agonism

Suloxifen oxalate is ideally suited for in vivo and ex vivo experimental models where the goal is to dissect smooth muscle relaxation pathways without confounding broad beta-adrenergic activation. The 1975 study by Spilker et al. demonstrated that suloxifen exhibits a more selective antagonism compared to non-selective beta-agonists like isoproterenol and isoetharine [1]. This makes it a valuable tool for investigations into asthma, COPD, or gastrointestinal motility disorders where precise mechanistic dissection is required.

Translational Pharmacology Studies Evaluating Cross-Species Consistency of Dual-Pharmacology Agents

The highly significant cross-species correlation (rs = 0.93) of suloxifen's anticholinergic/antihistamine ED50 ratio [1] positions this compound as a reference standard for studies assessing the translational predictability of dual-activity smooth muscle relaxants. Researchers can leverage this known consistency to benchmark novel compounds or to validate in vitro-in vivo extrapolation models.

P2X3 Purinoceptor Pharmacology and Functional Assays

Suloxifen oxalate's confirmed antagonist activity at recombinant rat P2X3 receptors (EC50 = 80 nM) [2] enables its use as a chemical probe in studies investigating purinergic signaling. This includes research on sensory neurotransmission, chronic cough, pain, and bladder function, where P2X3 antagonism is a clinically validated mechanism. It can serve as a comparator or starting point for developing novel P2X3-targeted compounds.

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